3-tert-butyl-4,9-dimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-tert-butyl-4,9-dimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furochromenone core structure, which is a fused ring system containing both furan and chromenone moieties. The presence of tert-butyl, dimethyl, and morpholinyl substituents adds to its structural diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4,9-dimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furochromenone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydroxyfuran and a chromenone derivative, under acidic or basic conditions.
Introduction of Substituents: The tert-butyl, dimethyl, and morpholinyl groups can be introduced through various substitution reactions. For example, tert-butyl groups can be added via Friedel-Crafts alkylation, while morpholinyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and chromenone rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The presence of reactive substituents like morpholinyl allows for nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-tert-butyl-4,9-dimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: The compound’s unique reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-tert-butyl-4,9-dimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
Uniqueness
Compared to similar compounds, 3-tert-butyl-4,9-dimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one stands out due to its unique combination of substituents and the furochromenone core
Properties
Molecular Formula |
C23H27NO5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-tert-butyl-4,9-dimethyl-8-(2-morpholin-4-yl-2-oxoethyl)furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C23H27NO5/c1-13-10-17-20(21-19(13)16(12-28-21)23(3,4)5)14(2)15(22(26)29-17)11-18(25)24-6-8-27-9-7-24/h10,12H,6-9,11H2,1-5H3 |
InChI Key |
BMJSQCZKNDGXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCOCC3)C)C4=C1C(=CO4)C(C)(C)C |
Origin of Product |
United States |
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